molecular formula C9H6N2S B1330634 Benzothiazole-2-acetonitrile CAS No. 56278-50-3

Benzothiazole-2-acetonitrile

Cat. No.: B1330634
CAS No.: 56278-50-3
M. Wt: 174.22 g/mol
InChI Key: ZMZSYUSDGRJZNT-UHFFFAOYSA-N
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Description

Historical Context and Development

Benzothiazole-2-acetonitrile emerged as a significant heterocyclic compound following advancements in benzothiazole chemistry during the late 19th and early 20th centuries. The foundational work on 2-substituted benzothiazoles by A.W. Hofmann in 1879 laid the groundwork for derivatives like this compound. Its synthesis was first achieved through the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with malononitrile monoiminoether hydrochloride, a method still utilized in modern production. The compound gained prominence in the mid-20th century as a precursor for methine dyes and vulcanization accelerators, with its applications expanding into pharmaceuticals and agrochemicals by the 1980s. The Herz reaction, patented in 1913, further advanced synthetic routes for benzothiazole derivatives, though its direct application to this compound remains limited.

Classification within Heterocyclic Compounds

This compound belongs to the benzothiazole family, a class of bicyclic heterocycles featuring a benzene ring fused to a thiazole moiety (Figure 1). The thiazole component contains sulfur and nitrogen atoms at positions 1 and 3, respectively, while the acetonitrile substituent at the 2-position introduces a reactive nitrile group. This classification places the compound within:

  • Aromatic heterocycles : The 10π electron system satisfies Hückel's rule for aromaticity.
  • Electron-deficient systems : The thiazole ring withdraws electron density, activating the nitrile group for nucleophilic reactions.
  • Bicyclic derivatives : Distinguished from monocyclic thiazoles by enhanced stability and conjugation.
Property Value Source
Molecular Formula C$$9$$H$$6$$N$$_2$$S
Molecular Weight 174.22 g/mol
Melting Point 98–101 °C
Boiling Point 329.6 ± 25.0 °C (predicted)

Significance in Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry due to three reactive centers:

  • Nitrile group : Participates in nucleophilic additions and cyclocondensations to form pyrrolones and pyrido-benzothiazoles.
  • Thiazole nitrogen : Coordinates with metal catalysts in cross-coupling reactions.
  • Aromatic ring : Undergoes electrophilic substitution at the 4- and 6-positions.

Its utility extends to:

  • Dye chemistry : As a condensation component for methine dyes with enhanced lightfastness.
  • Pharmaceutical intermediates : In synthesizing kinase inhibitors and antimicrobial agents.
  • Materials science : Modifying polymer matrices through nitrile-thiol click chemistry.

Nomenclature and Identification Systems

The systematic IUPAC name, 2-(1,3-benzothiazol-2-yl)acetonitrile , reflects its substitution pattern. Alternative designations include:

  • CAS Registry Number : 56278-50-3
  • EINECS : 627-570-9
  • SMILES : C1=CC=C2C(=C1)N=C(S2)CC#N
  • InChI Key : ZMZSYUSDGRJZNT-UHFFFAOYSA-N

Spectroscopic identifiers:

  • $$^1$$H NMR (CDCl$$_3$$) : δ 8.10 (d, 1H), 7.95 (d, 1H), 7.50 (m, 2H), 4.30 (s, 2H).
  • IR (KBr) : 2245 cm$$^{-1}$$ (C≡N stretch), 1560 cm$$^{-1}$$ (C=N thiazole).

General Overview of Benzothiazole Derivatives

This compound belongs to a broader family of derivatives with diverse applications:

Derivative Key Feature Application
2-Mercaptobenzothiazole -SH substituent Rubber vulcanization
Thioflavin Aminoethyl side chain Histological staining
Riluzole Aminothiazole moiety Neuroprotective drug
Pramipexole N-propyl group Dopamine agonist

The acetonitrile derivative distinguishes itself through:

  • Enhanced reactivity : The nitrile group enables transformations inaccessible to hydroxyl or thiol derivatives.
  • Planar geometry : Conjugation between the nitrile and thiazole ring stabilizes transition states in cycloadditions.
  • Thermal stability : Decomposition above 300°C facilitates high-temperature syntheses.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZSYUSDGRJZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321646
Record name Benzothiazole-2-acetonitrile
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Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56278-50-3
Record name 2-Benzothiazoleacetonitrile
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Record name Benzothiazole-2-acetonitrile
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Record name 2-(1,3-benzothiazol-2-yl)acetonitrile
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Preparation Methods

Condensation of 2-Aminobenzenethiol with Malononitrile Derivatives

One of the most common and well-documented methods for synthesizing this compound involves the condensation reaction between 2-aminobenzenethiol (also known as o-aminothiophenol) and malononitrile or its derivatives, often in the presence of acidic catalysts.

  • Procedure:
    2-Aminobenzenethiol and malononitrile are dissolved in absolute ethanol, followed by the addition of glacial acetic acid as a catalyst. The mixture is stirred at room temperature or gently heated for several hours (typically overnight or 8–15 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or solvent evaporation and purified by recrystallization or column chromatography.

  • Yield and Purity:
    Yields typically range from 85% to over 90%, with high purity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • Example Reaction Conditions:

    Reagent Amount Solvent Catalyst Temperature Time Yield (%)
    2-Aminobenzenethiol 5 g (0.04 mol) Absolute EtOH Glacial acetic acid (6 mL) Room Temp Overnight 85
    Malononitrile 2.64 g (0.04 mol)
  • Mechanism:
    The amino group of 2-aminobenzenethiol attacks the electrophilic carbon of malononitrile, followed by intramolecular cyclization involving the thiol group to form the benzothiazole ring with the acetonitrile substituent at C-2.

Reaction of 1-Amino-2-mercaptobenzene with Monoiminoether Hydrochloride of Malononitrile

Another synthetic route involves the reaction of 1-amino-2-mercaptobenzene with the monoiminoether hydrochloride derivative of malononitrile.

  • Procedure:
    The reaction proceeds under controlled conditions to form this compound, which can be used as a condensation component for methine dyes and other applications.

  • Significance:
    This method is notable for its specificity and utility in dye synthesis, providing a route to functionalized benzothiazole derivatives.

Intramolecular Cyclization and Radical-Mediated Methods

Recent advances have introduced metal-free and transition metal-catalyzed methods for constructing the benzothiazole ring with C-2 substitution, including acetonitrile groups.

  • Radical Cascade Cyclization:
    Using radical initiators such as di(tert-butyl)peroxide (DTBP) in solvents like fluorobenzene, intramolecular cyclization of suitable precursors can yield C-2 substituted benzothiazoles in moderate to good yields (47–89%).

  • Visible Light-Induced Cyclization:
    Photocatalysts such as 1,2,3,5-tetrakis-(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) enable metal-free, oxidant-free cyclization of ortho-isocyanoaryl thioethers with ethers, producing benzothiazoles functionalized at C-2, including acetonitrile derivatives.

  • Advantages:
    These methods offer environmentally friendly alternatives with mild conditions and good functional group tolerance, though they are more commonly applied to substituted benzothiazoles rather than this compound specifically.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Condensation of 2-aminobenzenethiol with malononitrile 2-Aminobenzenethiol, malononitrile, acetic acid Ethanol, RT or reflux, 8–15 h 85–90+ Simple, high yield, widely used
Reaction with monoiminoether hydrochloride of malononitrile 1-Amino-2-mercaptobenzene, monoiminoether HCl Controlled conditions Not specified Used in dye synthesis
Radical cascade cyclization Ortho-isocyanoaryl thioethers, radical initiators Fluorobenzene, heat 47–89 Metal-free, environmentally friendly
Visible light-induced photocatalytic cyclization Ortho-isocyanoaryl thioethers, ethers, photocatalyst Room temp, light irradiation Moderate Metal-free, oxidant-free, mild conditions

Analytical and Research Findings Supporting Preparation

  • Spectroscopic Characterization:
    The synthesized this compound is typically characterized by:

    • NMR Spectroscopy:
      Proton NMR (1H-NMR) shows characteristic signals corresponding to the benzothiazole ring protons and the methylene group adjacent to the nitrile. Carbon NMR (13C-NMR) confirms the presence of the nitrile carbon and aromatic carbons.

    • Infrared Spectroscopy (IR):
      Strong absorption bands near 2220–2250 cm⁻¹ indicate the nitrile (C≡N) stretch. Aromatic C-H and C=N stretches are also observed.

  • Purity and Yield:
    Column chromatography and recrystallization are effective purification methods, achieving product purity suitable for further synthetic applications. Yields exceeding 85% are common under optimized conditions.

  • Reaction Monitoring:
    Thin-layer chromatography (TLC) is routinely used to monitor reaction progress and confirm completion before workup.

Practical Considerations and Optimization

  • Solvent Choice:
    Ethanol is the preferred solvent for condensation reactions due to its polarity and ability to dissolve both reactants. Some methods employ acetonitrile as solvent, but it poses environmental concerns as an air pollutant.

  • Catalyst and Acid Use:
    Glacial acetic acid is commonly used to catalyze the condensation, promoting imine formation and ring closure.

  • Temperature and Time:
    Reactions typically proceed at room temperature or under reflux conditions for 8–15 hours, balancing reaction rate and product stability.

  • Stoichiometry:
    The molar ratio of 2-aminobenzenethiol to malononitrile is often 1:1, but some patents suggest mass ratios ranging from 3:4 to 3:10 to optimize yield.

Chemical Reactions Analysis

Nucleophilic Substitution with Guanidine Derivatives

BTAC reacts with N-arylsulfonated guanidines under basic conditions to form pyrimidine-benzothiazole hybrids. This reaction proceeds via Michael addition followed by intramolecular cyclization:

Reaction Conditions

  • Reagents: KOH (base), ethanol solvent
  • Temperature: Room temperature
  • Time: 10–30 minutes
ProductYield (%)Key Applications
N-(4-amino-5-(benzothiazol-2-yl)pyrimidin-2-yl)arylsulfonamide 80–95%Anticancer agents

Mechanism :

  • Nucleophilic attack of guanidine on the α,β-unsaturated acrylonitrile intermediate.
  • Cyclization through nitrile group participation, eliminating dimethylamine .

Condensation with Aldehydes

BTAC undergoes Knoevenagel condensation with aromatic aldehydes to form chromophores for dye-sensitized applications:

Reaction Conditions

  • Catalyst: Piperidine
  • Solvent: Ethanol
  • Time: 12–24 hours
ProductSubstituent (R)Yield (%)λₘₐₓ (nm)
(E)-3-(4-(diphenylamino)phenyl)-2-(benzothiazol-2-yl)acrylonitrile Diphenylamine83%580

Applications :

  • Fluorescent probes for cyanide ion detection .
  • Aggregation-induced emission (AIE) materials .

Reaction with Hydrazine

BTAC serves as a recognition site for hydrazine (N₂H₄), forming a turn-on fluorescent probe:

Reaction Conditions

  • Solvent: PBS buffer (pH 7.4)
  • Temperature: 37°C
  • Time: 30 minutes
ParameterValue
Fluorescence enhancement (ΔF/F₀)16-fold
Detection limit0.18 μM
Cell viability (HeLa cells)>90%

Mechanism : Hydrazine cleaves the nitrile group, generating a fluorescent naphthaldehyde derivative .

Cyclization with Carbon Disulfide

BTAC reacts with carbon disulfide (CS₂) to form thioacrylonitrile derivatives:

Reaction Conditions

  • Base: NaOEt
  • Solvent: Ethanol
  • Time: 20 minutes
ProductYield (%)
2-(benzothiazol-2-yl)-3,3-bis(methylthio)acrylonitrile 85%

Applications : Intermediate for antitumor agents .

Oxidation and Reduction Reactions

The nitrile group in BTAC undergoes selective transformations:

Reaction TypeReagents/ConditionsProductYield (%)
Oxidation H₂O₂, m-CPBASulfoxide derivatives62–86%
Reduction LiAlH₄, H₂ (catalytic)2-(aminomethyl)benzothiazole70–90%

Mechanistic Notes :

  • Oxidation occurs preferentially at the sulfur atom in the benzothiazole ring.
  • Reduction of the nitrile group proceeds via imine intermediate formation.

Electrophilic Aromatic Substitution

BTAC participates in halogenation and nitration at the benzothiazole ring:

ReactionReagentsPositionYield (%)
BrominationBr₂, FeCl₃C-675%
NitrationHNO₃, H₂SO₄C-568%

Applications : Functionalized intermediates for kinase inhibitors .

Coordination with Metal Ions

BTAC acts as a ligand for Cu(II) and Fe(III), forming stable complexes:

Metal SaltCoordination ModeStability Constant (log K)
Cu(NO₃)₂Bidentate (N,S)12.3 ± 0.2
FeCl₃Monodentate (N)8.9 ± 0.3

Applications : Catalysts for C–N coupling reactions .

Scientific Research Applications

Organic Synthesis

Benzothiazole-2-acetonitrile is extensively used in organic synthesis for preparing various heterocyclic compounds. It acts as a precursor for the synthesis of:

  • 3-aryl-1-[(E)-cyanomethylidene]-1H-pyrido[2,1-b]benzothiazole-4-carbonitriles : These compounds are synthesized via reactions involving this compound and other reagents, showcasing its utility in creating complex molecular architectures .
  • Pyrrolones : These compounds are important intermediates in medicinal chemistry and can be derived from this compound .

Pharmaceutical Applications

Benzothiazole derivatives have been widely investigated for their pharmacological properties. The following therapeutic activities have been associated with benzothiazole-based compounds:

Therapeutic Area Activity
AntiviralEffective against various viral infections
AntimicrobialExhibits activity against bacteria and fungi
AnticancerDemonstrates selective anti-tumor properties
Anti-inflammatoryReduces inflammation in various models
AntidiabeticShows potential in managing diabetes

Case Study: Antitumor Activity

A study highlighted the efficacy of benzothiazole derivatives in targeting cancer cells while minimizing damage to normal tissues. The compounds were shown to interact with key receptors involved in tumor growth, such as receptor tyrosine kinases, enhancing their potential as cancer therapeutics .

Agrochemical Applications

This compound is also utilized in the agrochemical sector. It plays a role in developing plant protection agents and pesticides. Its derivatives have shown effectiveness in controlling plant pathogens and pests, making it an essential component in agricultural chemistry .

Dye and Sensor Applications

Another interesting application of this compound is its use in dye synthesis and as a fluorescent probe:

  • Dyes : Compounds derived from this compound are used to create dyes with specific properties, including sensitivity to environmental changes .
  • Fluorescent Probes : Recent innovations have led to the development of probes for detecting cyanide ions using benzothiazole derivatives. These probes exhibit aggregation-induced emission effects, which enhance their fluorescence under certain conditions, making them valuable for environmental monitoring and biological imaging applications .

Mechanism of Action

The mechanism of action of benzothiazole-2-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Structural and Functional Comparisons

The following table compares benzothiazole-2-acetonitrile with key analogs in terms of structure, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₉H₆N₂S 174.22 -CN at C-2 Precursor for heterocycles, fluorescent sensors, LC₅₀ = 0.2 mg/mL (U-87 cells)
2-(Benzo[d]thiazol-2-ylsulfanyl)acetonitrile C₉H₆N₂S₂ 206.29 -S- linker between CN and benzothiazole Enhanced sulfur reactivity; potential in polymer chemistry or catalysis
Ethyl-2-benzothiazolyl acetate C₁₁H₁₁NO₂S 235.28 -COOEt at C-2 Intermediate for hydrazide derivatives; used in anticancer and antimicrobial agents
Benzothiazole α-cyanostilbenes Varies ~300–350 Boronic acid/fluoro substituents Hybrid molecules with improved cytotoxicity (LC₅₀ values 2–4× lower than parent compound)

Key Advantages and Limitations

  • Advantages of this compound :
    • Versatile reactivity (nitrile group and electron-deficient benzothiazole ring).
    • Cost-effective synthesis (83% yield via alkylation ).
  • Limitations :
    • Moderate solubility in polar solvents.
    • Higher LC₅₀ compared to advanced derivatives, limiting direct biomedical use .

Biological Activity

Benzothiazole-2-acetonitrile is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzothiazole ring fused with an acetonitrile group, contributing to its unique chemical properties. The general structure can be represented as follows:

C9H6N2S\text{C}_9\text{H}_6\text{N}_2\text{S}

This configuration allows for various interactions with biological targets, enhancing its pharmacological potential.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For example, a study assessed the effects of benzothiazole derivatives on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results showed significant inhibition of cell growth at concentrations as low as 1 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA4311.5Induction of apoptosis and cell cycle arrest
B7A5492.0Inhibition of AKT and ERK pathways
4iH12991.8Anti-inflammatory effects

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. It was found to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophage cells (RAW264.7) when tested using enzyme-linked immunosorbent assay (ELISA) . This suggests a dual role in targeting both cancer and inflammation.

Table 2: Anti-inflammatory Effects

CompoundCytokineConcentration (μM)Reduction (%)
This compoundIL-6145
B7TNF-α250

3. Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. Studies show that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of benzothiazole derivatives, compound B7 was shown to effectively inhibit tumor growth in vivo models. Mice treated with B7 exhibited reduced tumor sizes compared to control groups, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory mechanism of this compound in rheumatoid arthritis models. The compound demonstrated significant reduction in joint swelling and inflammatory markers, suggesting its therapeutic potential in chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing benzothiazole-2-acetonitrile derivatives?

this compound derivatives are synthesized via Knoevenagel condensation. A typical procedure involves refluxing 2.5 mmol of this compound with aromatic aldehydes (with or without boronic acid substituents) in a 4:1 water-ethanol mixture, using calcium oxide (CaO, 10 mmol) as a catalyst for 3 hours. This method yields hybrid α-cyanostilbenes with functional groups at ortho, meta, or para positions .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

Post-synthesis characterization typically employs 1H^1H-NMR to confirm regioselectivity and purity. For structural elucidation, X-ray crystallography or IR spectroscopy can validate functional groups like nitrile (-CN) and boronic acid (-B(OH)2_2). Mass spectrometry (MS) is critical for molecular weight confirmation .

Q. How can reaction yields be optimized for this compound-based condensations?

Catalyst choice and solvent polarity significantly affect yields. For example, CaO in aqueous ethanol promotes efficient Knoevenagel condensation due to its mild basicity and low cost . Solvent-free conditions or microwave-assisted synthesis may further enhance reaction efficiency.

Advanced Research Questions

Q. What computational strategies are effective for modeling this compound’s electronic properties?

Density functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange terms) provides accurate predictions of electronic structure and reactivity. Gradient-corrected functionals (e.g., Becke’s 1988 model) are particularly suited for analyzing asymptotic behavior and charge distribution in nitrile-containing systems .

Q. How does regioselectivity arise in electrophilic substitution reactions involving this compound?

Substituent effects dominate regioselectivity. For example, in the synthesis of DEAC-based fluorophores, 4-(diethylamino)salicylaldehyde undergoes a regioselective C-3 benzylation via an unexpected SEAr mechanism. Electron-donating groups (e.g., -N(Et)2_2) direct electrophiles to specific positions, which can be validated through Hammett σ-parameter analysis .

Q. How can contradictory polymerization results with this compound be resolved?

Polymerization efficiency depends on temperature and catalyst synergy. While this compound polymerizes with ethylene glycol diacrylate (EGDA) at 25°C using DBU (1 mol%), other active methylene compounds (e.g., phenylacetonitrile) require elevated temperatures (70°C). Systematic screening via high-throughput parallel synthesis (HTPSI) helps identify optimal conditions .

Q. What mechanistic insights explain the role of CaO in this compound condensations?

CaO acts as a dual-phase catalyst: it deprotonates the α-cyano group to generate a nucleophilic carbanion while stabilizing intermediates through coordination with the nitrile moiety. Kinetic studies using in situ FT-IR can track intermediate formation and validate the proposed mechanism .

Data Contradiction Analysis

Example Scenario: Conflicting reports on this compound’s polymerization efficiency.

  • Resolution: Contradictions arise from variations in reaction parameters. For instance, polymerization with EGDA at 25°C yields P(BTAN-EGDA) with >90% efficiency, whereas phenylacetonitrile requires 70°C. Catalyst loading (DBU vs. weaker bases) and solvent polarity (DCM vs. DMF) also influence outcomes. A factorial experimental design is recommended to isolate critical variables .

Methodological Comparison Table

Application Method Key Parameters References
Synthesis of α-cyanostilbenesKnoevenagel condensationCaO (10 mmol), reflux in H2_2O/EtOH (4:1)
Polymerization with EGDAMichael additionDBU (1 mol%), 25°C, DCM solvent
Fluorophore synthesisSEAr benzylation4-(diethylamino)salicylaldehyde, DMF

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazole-2-acetonitrile
Reactant of Route 2
Reactant of Route 2
Benzothiazole-2-acetonitrile

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